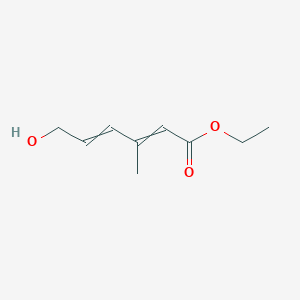![molecular formula C22H44OSn B14387662 Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane CAS No. 88214-42-0](/img/structure/B14387662.png)
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane typically involves the reaction of tributyltin hydride with an appropriate organic precursor. The reaction conditions often include the use of a solvent such as toluene or hexane and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups or the organic moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a wide range of organotin derivatives .
Scientific Research Applications
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, influencing their reactivity and stability. The pathways involved may include coordination chemistry and organometallic interactions .
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Another organotin compound with similar reactivity but different applications.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin acetate: Known for its use in polymer production.
Uniqueness
Its ability to participate in a wide range of chemical reactions and form stable complexes makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
88214-42-0 |
|---|---|
Molecular Formula |
C22H44OSn |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
tributyl-[(3,3-dimethylcyclohexen-1-yl)methoxymethyl]stannane |
InChI |
InChI=1S/C10H17O.3C4H9.Sn/c1-10(2)6-4-5-9(7-10)8-11-3;3*1-3-4-2;/h7H,3-6,8H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
NEOYAWDOLOBYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCC1=CC(CCC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)

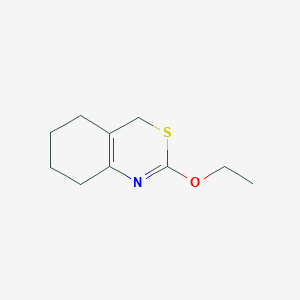
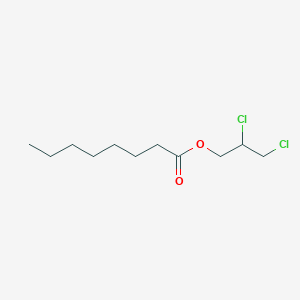
![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)
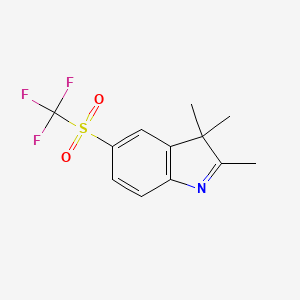
![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
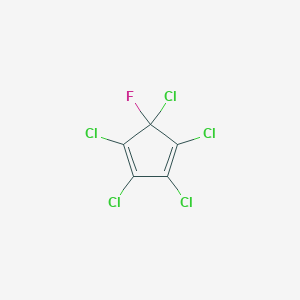
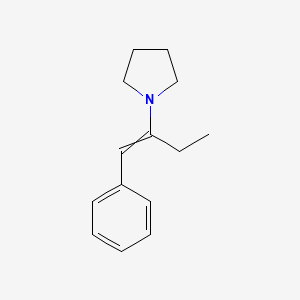
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
